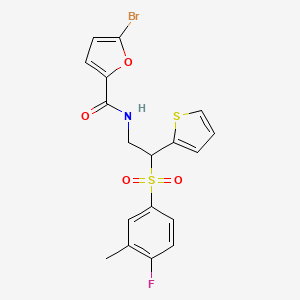

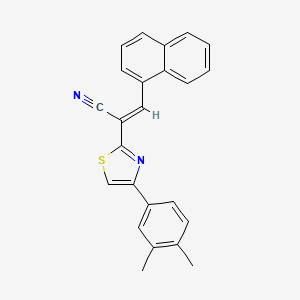

![molecular formula C18H16BrN3O B3013856 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448136-56-8](/img/structure/B3013856.png)

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and is known to exhibit antitumor, anti-inflammatory, and analgesic properties.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridines have garnered attention in medicinal chemistry due to their diverse bioactivity. Researchers have identified several promising applications:

- Antiviral Properties : Some imidazo[1,2-a]pyridines exhibit antiviral activity . These compounds could potentially be explored as antiviral agents against specific viruses.

- Antiulcer Activity : Imidazo[1,2-a]pyridines have been investigated for their antiulcer effects . Understanding their mechanisms of action could lead to novel treatments for gastrointestinal disorders.

- Antibacterial Agents : Certain imidazo[1,2-a]pyridines possess antibacterial properties . Researchers continue to explore their potential as antibiotics.

- Anticancer Potential : Imidazo[1,2-a]pyridines have been studied as cyclin-dependent kinase (CDK) inhibitors and calcium channel blockers . These properties make them interesting candidates for cancer therapy.

- Antifungal Activity : Some imidazo[1,2-a]pyridines exhibit antifungal effects . Investigating their mode of action could lead to new antifungal drugs.

- Antituberculosis Properties : Imidazo[1,2-a]pyridines have shown promise as antituberculosis agents . Their activity against Mycobacterium tuberculosis is an area of active research.

Materials Science and Optoelectronics

Imidazo[1,2-a]pyridines find applications beyond medicine:

- Optoelectronic Devices : Researchers have explored these compounds for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors . Their unique electronic properties make them valuable in these applications.

Biological Studies

Imidazo[1,2-a]pyridines serve as valuable tools for biological investigations:

- FtsZ Inhibition : Compounds containing the imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity against Streptococcus pneumoniae . Understanding their interaction with bacterial proteins can aid in developing new antibacterial agents.

Synthetic Chemistry

Researchers have developed efficient synthetic methods for imidazo[1,2-a]pyridines:

- Microwave-Assisted Synthesis : A solvent- and catalyst-free method involving microwave irradiation has been developed for the synthesis of imidazo[1,2-a]pyridines. This approach offers advantages such as simplicity, high yields, and environmental friendliness .

Structural Characterization

Imidazo[1,2-a]pyridines are also relevant in material science:

- Structural Features : Their fused bicyclic structure makes them interesting scaffolds for drug design and material science . Researchers explore their structural properties and potential applications.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets can lead to changes in cellular processes, which could result in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRWTRMFKCQUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)